(3-(4-Fluorophenyl)azepan-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone

Medicinal Chemistry Scaffold Differentiation Pharmacophore Design

(3-(4-Fluorophenyl)azepan-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone (CAS 1798019-32-5) is a synthetic small molecule belonging to the furan-substituted isoxazole azepane methanone class, with molecular formula C20H19FN2O3 and molecular weight 354.381 g/mol. The compound integrates three pharmacophoric elements: a 4-fluorophenyl-substituted seven-membered azepane ring, a 5-(furan-2-yl)isoxazole moiety, and a central methanone linker.

Molecular Formula C20H19FN2O3
Molecular Weight 354.381
CAS No. 1798019-32-5
Cat. No. B2413806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(4-Fluorophenyl)azepan-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone
CAS1798019-32-5
Molecular FormulaC20H19FN2O3
Molecular Weight354.381
Structural Identifiers
SMILESC1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=NOC(=C3)C4=CC=CO4
InChIInChI=1S/C20H19FN2O3/c21-16-8-6-14(7-9-16)15-4-1-2-10-23(13-15)20(24)17-12-19(26-22-17)18-5-3-11-25-18/h3,5-9,11-12,15H,1-2,4,10,13H2
InChIKeyGIGRANHQHRSNRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-(4-Fluorophenyl)azepan-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone (CAS 1798019-32-5): Structural Identity and Compound-Class Context for Procurement


(3-(4-Fluorophenyl)azepan-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone (CAS 1798019-32-5) is a synthetic small molecule belonging to the furan-substituted isoxazole azepane methanone class, with molecular formula C20H19FN2O3 and molecular weight 354.381 g/mol [1]. The compound integrates three pharmacophoric elements: a 4-fluorophenyl-substituted seven-membered azepane ring, a 5-(furan-2-yl)isoxazole moiety, and a central methanone linker. This scaffold is structurally related to the isoxazole azepine class of bromodomain and extra-terminal (BET) protein inhibitors, which have demonstrated nanomolar biochemical potency (e.g., IC50 = 26 nM against BRD4 BD1) and oral in vivo activity [2]. The compound is supplied at ≥95% purity for research use, with a calculated logP of 3.543 [1].

Why (3-(4-Fluorophenyl)azepan-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone Cannot Be Interchanged with Simpler Isoxazole Azepane Analogs


Substituting (3-(4-Fluorophenyl)azepan-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone with a simpler isoxazole azepane congener such as (3-(4-Fluorophenyl)azepan-1-yl)(isoxazol-5-yl)methanone (CAS 1797598-87-8) or a tetrahydrobenzo[d]isoxazole variant introduces a structurally distinct pharmacophore at the isoxazole 5-position that is known to alter target engagement and selectivity profiles. In the isoxazole azepine BET inhibitor series, modifications at the isoxazole ring profoundly affect biochemical potency; for example, the reference compound isoxazole azepine compound 3 achieves an IC50 of 26 nM against BRD4 BD1, whereas related scaffold modifications can shift potency by orders of magnitude [1]. Furthermore, in furan-isoxazole kinase inhibitor scaffolds, the furan moiety contributes to selective inhibition of JAK2 and FLT3 over other kinases such as JAK1 and JAK3 . Generic substitution without the furan-2-yl group therefore risks loss of both potency and selectivity that are intrinsic to this specific pharmacophore arrangement.

Quantitative Differentiation Evidence for (3-(4-Fluorophenyl)azepan-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone (CAS 1798019-32-5) Versus Closest Analogs


Structural Differentiation: Furan-2-yl vs. Unsubstituted Isoxazole at the 5-Position

The target compound uniquely incorporates a furan-2-yl substituent at the isoxazole 5-position, distinguishing it from its closest commercially available analog, (3-(4-Fluorophenyl)azepan-1-yl)(isoxazol-5-yl)methanone (CAS 1797598-87-8), which bears an unsubstituted isoxazole ring . This structural difference introduces an additional heteroaromatic ring system (furan) capable of participating in π–π stacking, hydrogen bonding via the furan oxygen, and hydrophobic interactions that are absent in the unsubstituted analog. In the broader isoxazole azepine BET inhibitor series, replacement of the pyridine ring with a furan ring in a related indolyl scaffold resulted in a measurable potency shift (IC50 from 23.9 nM to 65 nM) [1], demonstrating that furan incorporation at analogous positions directly modulates target affinity.

Medicinal Chemistry Scaffold Differentiation Pharmacophore Design

Class-Level Potency Benchmarking: Isoxazole Azepine Scaffold Biochemical Activity Against BRD4

Although no direct biological data are publicly available for the target compound itself, the isoxazole azepine scaffold to which it belongs has well-characterized potency against the BET bromodomain protein BRD4. The reference compound isoxazole azepine compound 3 demonstrates IC50 values of 26 nM in a biochemical AlphaLISA assay (recombinant BRD4-BD1) and 140 nM in a cellular MYC suppression assay (Raji cells) [1]. These values establish a class-level potency benchmark for the isoxazole azepine chemotype that prospective users can reference when evaluating the target compound's potential activity range. By contrast, structurally distinct EPAC antagonists such as ESI-09 operate in a higher micromolar range (IC50 = 3.2 μM for EPAC1), underscoring the target-class specificity of the isoxazole azepine architecture [2].

BET Inhibition BRD4 Epigenetic Drug Discovery

Physicochemical Differentiation: logP and Fraction sp³ Comparison with Tetrahydrobenzoisoxazole Analog

The target compound (C20H19FN2O3) has a calculated logP of 3.543 and a fraction sp³ (Fsp³) of 0.25, as recorded in the ZINC database [1]. Its closest tetrahydrobenzo-fused analog, (3-(4-Fluorophenyl)azepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone (C20H23FN2O2, MW 342.414), differs in both molecular formula and heteroatom count (2 oxygen atoms vs. 3 in the target compound) . The replacement of the furan-isoxazole system with a tetrahydrobenzoisoxazole eliminates one H-bond acceptor, increases the saturated carbon fraction, and is expected to alter both lipophilicity and metabolic stability profiles. Although experimental logP for the analog is not reported, the target compound's logP of 3.543 falls within the optimal range (1–4) for oral bioavailability per Lipinski guidelines, whereas the analog's reduced heteroatom count may shift this property.

Physicochemical Profiling Drug-likeness logP

Purity and Supply Specification: Vendor QC Benchmark for Reproducible Research

The target compound is supplied at a standard purity of ≥95%, as specified by multiple commercial vendors . This purity level meets the commonly accepted threshold for in vitro biological assays and structure–activity relationship (SAR) studies, where impurities >5% can confound dose–response measurements. By comparison, the related azepane intermediate 3-(4-fluorophenyl)azepane (CAS 1333960-50-1) is also supplied at 95–97% purity , indicating consistent quality control across this chemical series. The compound is classified as 'On-Demand' in the ZINC database, with availability recorded since 2013 and most recently updated in 2018, confirming multi-year commercial accessibility [1].

Quality Control Purity Specification Reproducibility

Furan-Modulated Selectivity: Evidence from Related Furan-Isoxazole Kinase Inhibitor Scaffolds

In the furan-isoxazole chemical space, the compound (5-(furan-2-yl)isoxazol-3-yl)(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone—which shares the identical 5-(furan-2-yl)isoxazole-3-yl methanone core with the target compound—demonstrates selective ATP-competitive inhibition of JAK2 and FLT3 kinases while exhibiting significantly weaker activity against JAK1 and JAK3 . This selectivity profile is attributed to the furan-isoxazole moiety's ability to make discriminatory contacts within the kinase ATP-binding pocket. The target compound, bearing the same furan-isoxazole core coupled to a 3-(4-fluorophenyl)azepane group instead of a piperazine, may exhibit a shifted selectivity profile due to the larger, more lipophilic azepane ring system. This scaffold-hopping opportunity—from piperazine to azepane—is specifically enabled by the target compound's structure and cannot be replicated with non-furan analogs.

Kinase Selectivity JAK2 FLT3 Furan Pharmacophore

Recommended Research and Procurement Applications for (3-(4-Fluorophenyl)azepan-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone (CAS 1798019-32-5)


BET Bromodomain Inhibitor Lead Optimization and SAR Expansion

The isoxazole azepine scaffold has demonstrated nanomolar biochemical potency against BRD4 (IC50 = 26 nM) and cellular activity (MYC reduction IC50 = 140 nM) [1]. The target compound's furan-2-yl substitution at the isoxazole 5-position introduces a heteroaromatic contact point not present in first-generation isoxazole azepine BET inhibitors, offering a novel vector for optimizing bromodomain binding affinity and selectivity among BET family members (BRD2, BRD3, BRD4, BRDT). Procurement of this compound enables systematic SAR exploration at the isoxazole 5-position within the context of the fluorophenyl-azepane scaffold.

Kinase Selectivity Profiling Leveraging the Furan-Isoxazole Pharmacophore

The 5-(furan-2-yl)isoxazole-3-yl methanone core has been validated as a selectivity-conferring element in ATP-competitive kinase inhibition, with demonstrated discrimination between JAK2/FLT3 and JAK1/JAK3 . The target compound combines this core with a 3-(4-fluorophenyl)azepane amide moiety, creating a structurally distinct chemotype for kinase panel screening. This compound is appropriate for use as a scaffold-hopping starting point to evaluate whether the azepane substitution alters kinase selectivity relative to piperazine- or piperidine-containing furan-isoxazole analogs.

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

With a calculated logP of 3.543 and Fsp³ of 0.25 [2], the target compound resides within the favorable physicochemical space for oral bioavailability and potential CNS penetration (logP 1–4, MW < 400). The presence of the furan oxygen as an additional H-bond acceptor (6 total acceptors) [2] may enhance aqueous solubility relative to the tetrahydrobenzoisoxazole analog. Researchers focused on optimizing CNS drug-like properties within the isoxazole azepane series can use this compound as a reference point for tuning lipophilicity and hydrogen-bonding capacity.

Chemical Probe Development Requiring High-Purity, Structurally Unique Starting Material

The compound is commercially available at ≥95% purity with documented supply continuity since 2013 [2], meeting the quality threshold for chemical probe development. Its structural uniqueness—combining a 4-fluorophenyl azepane, a furan-substituted isoxazole, and a central methanone linker into a single entity not represented in ChEMBL or clinical trial databases [2]—makes it suitable for organizations seeking novel intellectual property positions or exploring unexplored regions of chemical space for target identification campaigns.

Quote Request

Request a Quote for (3-(4-Fluorophenyl)azepan-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.